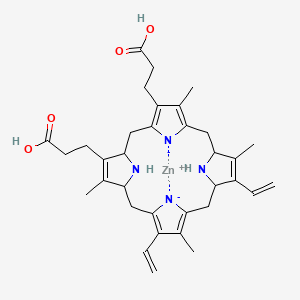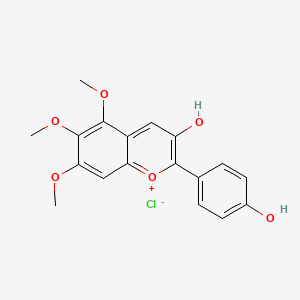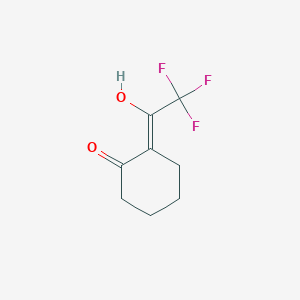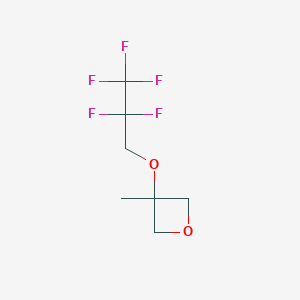
3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane: is a chemical compound with the molecular formula C8H11F5O2 It is characterized by the presence of an oxetane ring, a three-membered cyclic ether, substituted with a methyl group and a pentafluoropropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane typically involves the reaction of 3-methyl-3-hydroxyoxetane with 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxetane ring. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial-scale purification methods may include crystallization and advanced chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The pentafluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its fluorinated group enhances its stability and bioavailability, making it a valuable tool in medicinal chemistry for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its unique properties contribute to the development of materials with enhanced chemical resistance and mechanical strength.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pentafluoropropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
- 3-Methyl-3-(2,2,3,3,3-trifluoropropoxy)oxetane
- 3-Methyl-3-(2,2,3,3,3-hexafluoropropoxy)oxetane
- 3-Methyl-3-(2,2,3,3,3-tetrafluoropropoxy)oxetane
Comparison: Compared to its analogs, 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane exhibits unique properties due to the presence of five fluorine atoms in the pentafluoropropoxy group. This results in higher chemical stability and enhanced reactivity in certain reactions. Its unique structure also contributes to its distinct applications in various fields.
Propriétés
Numéro CAS |
813460-60-5 |
|---|---|
Formule moléculaire |
C7H9F5O2 |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
3-methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane |
InChI |
InChI=1S/C7H9F5O2/c1-5(2-13-3-5)14-4-6(8,9)7(10,11)12/h2-4H2,1H3 |
Clé InChI |
OTROUVGPYCZIIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)OCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


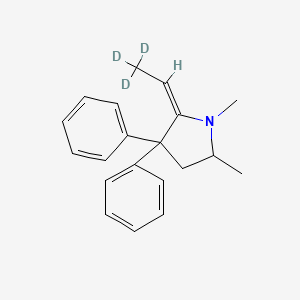




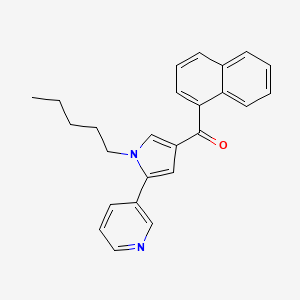
![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)
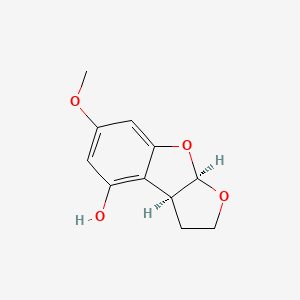
![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)
